Cas no 91-00-9 (diphenylmethanamine)

diphenylmethanamine structure
diphenylmethanamine structure
Nome do Produto:diphenylmethanamine
N.o CAS:91-00-9
MF:C13H13N
MW:183.249023199081
MDL:MFCD00008059
CID:34582
PubChem ID:7036

diphenylmethanamine Propriedades químicas e físicas

Nomes e Identificadores

    • Diphenylmethanamine
    • Benzhydrylamine
    • Phenylbenzenemethanamine
    • alpha-phenyl-benzenemethanamin
    • alpha-phenylbenzenemethanamine
    • alpha-Phenylbenzylamine
    • Benzenemethanamine, alpha-phenyl-
    • Methanamine, 1,1-diphenyl-
    • Methylamine, 1,1-diphenyl-
    • 1,1-DIPHENYLMETHYLAMINE
    • Aminodiphenylmethane
    • Benzenemethanamine,a-phenyl-
    • C,C-Diphenyl-methylamine
    • α-Aminodiphenylmethane
    • (Diphenylmethyl)amine
    • 1,1-diphenylmethanamine
    • benzhydryl amine
    • alpha-Aminodiphenylmethane
    • Benzenemethanamine, .alpha.-phenyl-
    • .alpha.-Phenylbenzylamine
    • 4BO6ISS9DX
    • .alpha.-Aminodiphenylmethane
    • MGHPNCMVUAKAIE-UHFFFAOYSA-N
    • PB10011
    • CS-D1366
    • Methylamine,1-diphenyl-
    • C,C-diphenylmethylamine
    • NSC-49127
    • Benzhydrylamine, purum, >=97.0% (GC)
    • aminodiphenyl methane
    • HMS1785L01
    • aminodiphenyl-methane
    • Benzhydrylamine, 97%
    • SCHEMBL7841
    • AS-12859
    • FT-0622663
    • benzhydrylamin-
    • B0124
    • BP-11378
    • BCP18638
    • NSC49127
    • Methanamine,1-diphenyl-
    • A25935
    • Q-200624
    • F0850-6748
    • STK801347
    • Methylamine, 1,1-diphenyl- (6CI,7CI,8CI)
    • BENZHYDRYLAMINE [MI]
    • 91-00-9
    • EINECS 202-032-2
    • BBL009929
    • Amikacin sulfate, Antibiotic for Culture Media Use Only
    • alpha-phenyl-benzenemethanamin;alpha-phenylbenzenemethanamine
    • InChI=1/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H
    • SCHEMBL1573580
    • LS-30514
    • UNII-4BO6ISS9DX
    • AKOS000120236
    • CHEMBL467503
    • Ph2CHNH2
    • NSC 49127
    • diphenyl-methanamine
    • DTXSID00238346
    • Oprea1_187555
    • diphenylmethyamine
    • Q27259384
    • MFCD00008059
    • benzhydryl-amine
    • EN300-15665
    • AMY10403
    • Q-103472
    • 1,1-diphenyl methylamine
    • Methylamine, 1,1-diphenyl- (6CI, 7CI, 8CI)
    • α-Phenylbenzenemethanamine (ACI)
    • 1-Amino-1-(phenylmethyl)benzene
    • Diphenylmethamine
    • α-Phenylbenzylamine
    • 0XM
    • DB-032196
    • NS00039384
    • benzhydrylamin
    • BENZHYDRYLAMINE (AMINODIPHENYLMETHANE)
    • BDBM626027
    • diphenylmethanamine
    • MDL: MFCD00008059
    • Inchi: 1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2
    • Chave InChI: MGHPNCMVUAKAIE-UHFFFAOYSA-N
    • SMILES: NC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 776434

Propriedades Computadas

  • Massa Exacta: 183.104799g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.4
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Ligações Rotativas: 2
  • Massa monoisotópica: 183.104799g/mol
  • Massa monoisotópica: 183.104799g/mol
  • Superfície polar topológica: 26Ų
  • Contagem de Átomos Pesados: 14
  • Complexidade: 137
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Colorless hexagonal flake or liquid
  • Densidade: 1.063 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 12 °C (lit.)
  • Ponto de ebulição: 304°C(lit.)
  • Ponto de Flash: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Índice de Refracção: n20/D 1.595(lit.)
  • Coeficiente de partição da água: Miscible with chloroform, dimethylsulfoxide and methanol. Slightly miscible with water.
  • PSA: 26.02000
  • LogP: 3.43500
  • Solubilidade: Slightly soluble in water
  • Merck: 1076
  • Sensibilidade: Air Sensitive

diphenylmethanamine Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:2810
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-36/37/38
  • Instrução de Segurança: S26-S36
  • CÓDIGOS DA MARCA F FLUKA:9-23
  • RTECS:DA4407300
  • Identificação dos materiais perigosos: C Xn
  • Condição de armazenamento:Keep in dark place,Inert atmosphere,2-8°C
  • Frases de Risco:R22; R36/37/38
  • PackingGroup:III
  • Grupo de Embalagem:III
  • Classe de Perigo:8

diphenylmethanamine Dados aduaneiros

  • Dados aduaneiros:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

diphenylmethanamine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24303-100g
Benzhydrylamine, 97%
91-00-9 97%
100g
¥2222.00 2023-02-27
Ambeed
A421685-100g
Diphenylmethanamine
91-00-9 98%
100g
$44.0 2025-02-27
Enamine
EN300-15665-0.5g
diphenylmethanamine
91-00-9 95%
0.5g
$21.0 2023-05-03
Enamine
EN300-15665-2.5g
diphenylmethanamine
91-00-9 95%
2.5g
$27.0 2023-05-03
Life Chemicals
F0850-6748-10g
diphenylmethanamine
91-00-9 95%+
10g
$84.0 2023-09-07
Life Chemicals
F0850-6748-1g
diphenylmethanamine
91-00-9 95%+
1g
$21.0 2023-09-07
Life Chemicals
F0850-6748-5g
diphenylmethanamine
91-00-9 95%+
5g
$60.0 2023-09-07
OTAVAchemicals
1179084-250MG
1,1-diphenylmethanamine
91-00-9 95%
250MG
$115 2023-06-25
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0421699435- 100ml(玻瓶)
diphenylmethanamine
91-00-9 98%
100ml
¥ 498.0 2021-05-18
Apollo Scientific
OR8244-25g
Benzhydrylamine
91-00-9
25g
£45.00 2025-02-20

diphenylmethanamine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Diethylamine Catalysts: Palladium diacetate ,  Di-O-methyl-β-cyclodextrin ,  Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Toluene ,  Water
Referência
Convenient cleavage of water-insoluble allylic substrates in the presence of per(2,6-di-O-methyl)-β-cyclodextrin
Widehem, Rodrigue; Lacroix, Thibaut; Bricout, Herve; Monflier, Eric, Synlett, 2000, (5), 722-724

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium aluminum hydride
Referência
Synthesis of secondary and tertiary carbinamines from N-(trimethylsilyl)imines and organolithium reagents
Hirao, Akira; Hattori, Iwakazu; Yamaguchi, Kazuo; Nakahama, Seiichi; Yamazaki, Noboru, Synthesis, 1982, (6), 461-2

Método de produção 3

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, 60 °C
1.2 Reagents: Amberlyst A 21 ;  30 min
Referência
Rapid deprotection of N-Boc amines by TFA combined with free base generation using basic ion-exchange resins
Srinivasan, Natarajan; Yurek-George, Alexander; Ganesan, A., Molecular Diversity, 2005, 9(4), 291-293

Método de produção 4

Condições de reacção
1.1 Catalysts: Iron oxide (Fe3O4) ,  Zirconium chloride (ZrCl4) ;  rt → 80 °C
1.2 Reagents: Sodium cyanoborohydride ;  75 - 80 °C; 50 min, 75 - 80 °C
Referência
The efficient solvent-free reduction of oximes to amines with NaBH3CN catalyzed by ZrCl4/nano Fe3O4 system
Sadighnia, Leila; Zeynizadeh, Behzad, Journal of the Iranian Chemical Society, 2015, 12(5), 873-878

Método de produção 5

Condições de reacção
1.1 Reagents: Ammonia borane Solvents: THF-d8 ;  14 d, 60 °C; 60 °C → rt
Referência
Transfer Hydrogenation of Imines with Ammonia-Borane: A Concerted Double-Hydrogen-Transfer Reaction
Yang, Xianghua; Zhao, Lili; Fox, Thomas; Wang, Zhi-Xiang; Berke, Heinz, Angewandte Chemie, 2010, 49(11), 2058-2062

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium borohydride
Referência
α-Phenyl-benzenemethanamine and α-phenyl-benzenemethanamine hydrochloride
Pigza, Julie A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-4

Método de produção 7

Condições de reacção
1.1 Reagents: Zinc Solvents: Tetrahydrofuran
Referência
Mild and chemoselective cleavage of p-nitrobenzyl esters and p-nitrobenzyloxycarbonylamines with zinc dust
Kumagai, Toshio; Abe, Takao; Fujimoto, Yukari; Hayashi, Takaaki; Inoue, Yoshinori; et al, Heterocycles, 1993, 36(8), 1729-34

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Diethyl ether ,  Methanol
Referência
Synthesis of substituted benzhydrylamines
Dejaegher, Yves; Mangelinckx, Sven; De Kimpe, Norbert, Synlett, 2002, (1), 113-115

Método de produção 9

Condições de reacção
1.1 Reagents: Triethylamine ,  2-Dodecyl-1,3-propanedithiol Catalysts: Trioctylmethylammonium chloride Solvents: Methanol ;  rt
Referência
Preparation and application of odorless 1,3-propanedithiol reagents
Matoba, Manabu; Kajimoto, Tetsuya; Nishide, Kiyoharu; Node, Manabu, Chemical & Pharmaceutical Bulletin, 2006, 54(1), 141-146

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium tert-butoxide ,  Water Solvents: Tetrahydrofuran ;  2 - 12 h, reflux; reflux → rt
1.2 Reagents: Citric acid Solvents: Water ;  30 - 60 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12, rt
Referência
Deprotection of a primary Boc group under basic conditions
Tom, Norma J.; Simon, Wendy M.; Frost, Heather N.; Ewing, Marcus, Tetrahedron Letters, 2004, 45(5), 905-906

Método de produção 11

Condições de reacção
1.1 Reagents: Phosphine, [4-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-ylphenyl]diphenyl-, rel-, tri… Solvents: Tetrahydrofuran
Referência
ROMPgel-Supported Triphenylphosphine with Potential Application in Parallel Synthesis
Aarstad, Erik; Barrett, Anthony G. M.; Hopkins, Brian T.; Koebberling, Johannes, Organic Letters, 2002, 4(11), 1975-1977

Método de produção 12

Condições de reacção
1.1 Catalysts: 1,4-Bis(diphenylphosphino)butane ,  Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran
1.2 Reagents: 2-Mercaptobenzoic acid Solvents: Tetrahydrofuran
Referência
Selective deprotection of allyl amines using palladium
Lemaire-Audoire, Sandrine; Savignac, Monique; Genet, Jean Pierre; Bernard, Jean-Marie, Tetrahedron Letters, 1995, 36(8), 1267-70

Método de produção 13

Condições de reacção
1.1 Reagents: Alumina ,  Zirconium chloride (ZrCl4)
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ;  2 min, rt
Referência
A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 system
Zeynizadeh, Behzad; Kouhkan, Mehri, Bulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452

Método de produção 14

Condições de reacção
1.1 Reagents: Indium ,  Hydrochloric acid Solvents: Tetrahydrofuran
Referência
Indium-mediated reduction of nitro and azide groups in the presence of HCl in aqueous media
Lee, Jung Gyu; Choi, Kyung Il; Koh, Hun Yeong; Kim, Youseung; Kang, Yonghan; et al, Synthesis, 2001, (1), 81-84

Método de produção 15

Condições de reacção
1.1 Reagents: Pyridine ,  Water ;  24 h, reflux
Referência
Lewis acid-catalyzed nucleophilic substitutions of benzylic alcohols with sulfamides
Oda, Ryoga; Nakata, Kenya, European Journal of Organic Chemistry, 2021, 2021(2), 295-301

Método de produção 16

Condições de reacção
1.1 Reagents: Hydrogen Solvents: Isopropanol
Referência
Photochemical oxidation of imines
Toshima, Naoki; Hirai, Hidefumi, Tetrahedron Letters, 1970, (6), 433-6

Método de produção 17

Condições de reacção
1.1 Reagents: Sodium Solvents: Ethanol
Referência
Rearrangements of some new hydroxamic acids related to heterocyclic acids and to diphenyl- and triphenylacetic acids
Jones, Lauder W.; Hurd, Charles D., Journal of the American Chemical Society, 1921, 43, 2422-48

Método de produção 18

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Lithium triethylborohydride Solvents: Tetrahydrofuran ;  2 h, 45 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
Referência
Experimental and computational studies of borohydride catalyzed hydrosilylation of a variety of C:O and C:N functionalities including esters, amides and heteroarenes
Manas, Michael G.; Sharninghausen, Liam S.; Balcells, David; Crabtree, Robert H., New Journal of Chemistry, 2014, 38(4), 1694-1700

diphenylmethanamine Raw materials

diphenylmethanamine Preparation Products

diphenylmethanamine Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:91-00-9)Aminodiphenylmethane
Número da Ordem:1632378
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Monday, 14 April 2025 21:49
Preço ($):discuss personally
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-00-9)Benzhydrylamine
sfd16825
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
atkchemica
(CAS:91-00-9)diphenylmethanamine
CL17885
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito